molecular formula C12H15N3 B11821298 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B11821298
M. Wt: 201.27 g/mol
InChI Key: SEKWAKRNTBHSDP-UHFFFAOYSA-N
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Description

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 5-position and an isopropyl group at the 4-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of p-isopropylbenzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction leads to the formation of the desired pyrazole derivative through cyclization and subsequent amination.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific biological pathway involved. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Biological Activity

4-Isopropyl-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C13H16N4 and a molecular weight of approximately 232.29 g/mol, this compound exhibits unique structural features that may enhance its pharmacological profiles, particularly in the areas of analgesics and anti-inflammatory agents.

Chemical Structure and Properties

The structure of this compound includes:

  • Isopropyl group at the 4-position
  • Phenyl group at the 3-position of the pyrazole ring

This arrangement contributes to its reactivity and biological activity. The compound can participate in various chemical reactions, including halogenation and oxidative reactions, which can lead to derivatives with enhanced biological properties.

Analgesic Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable analgesic effects . The underlying mechanisms may involve modulation of specific biochemical pathways or interactions with pain-related receptor systems. For instance, research indicates that modifications on the pyrazole ring can significantly influence binding affinities to receptors involved in pain pathways, suggesting a structure-activity relationship (SAR) that is crucial for developing effective analgesics .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . A study focusing on similar pyrazolone derivatives revealed significant anti-inflammatory activity, with some compounds exhibiting higher efficacy than the reference drug phenylbutazone. The presence of specific substituents on the pyrazole ring has been linked to improved anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
3-Methyl-1-phenyldihydropyrazoleMethyl group at position 3Analgesic activity
4-MethylpyrazoleMethyl group at position 4Antimicrobial properties
3-(Trifluoromethyl)-1H-pyrazoleTrifluoromethyl substituentPotential anti-cancer activity
4-Isopropyl-3-phenylpyrazol-5-amine Isopropyl group at position 4Notable analgesic and anti-inflammatory effects

The distinct combination of substituents in this compound may confer unique pharmacological properties compared to these other compounds.

Case Studies and Research Findings

Research findings indicate that structural modifications can enhance the biological activities of pyrazole derivatives. For example, studies involving pyrazolone derivatives have shown that certain substitutions can lead to increased potency in anti-inflammatory assays. Specifically, compounds with acidic centers (e.g., carboxylic or enolic groups) demonstrated improved anti-inflammatory activity .

A recent study explored the synthesis and biological evaluation of various pyrazole derivatives, including those based on the pyrazolone scaffold. The results highlighted that compounds with specific substituents exhibited significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-phenyl-4-propan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H3,13,14,15)

InChI Key

SEKWAKRNTBHSDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NN=C1N)C2=CC=CC=C2

Origin of Product

United States

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